
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a quinoline and thiazole moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiazole intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization can enhance yield and purity.
化学反応の分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or thiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyridyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-imidazolyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyrimidinyl)
Uniqueness
The presence of the thiazole ring in Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- distinguishes it from other similar compounds. This structural feature may impart unique chemical reactivity and biological activity, making it a valuable compound for research and application.
特性
CAS番号 |
72041-93-1 |
|---|---|
分子式 |
C18H21N5S |
分子量 |
339.5 g/mol |
IUPAC名 |
2-tert-butyl-1-(2-methylquinolin-6-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-12-5-6-13-11-14(7-8-15(13)20-12)21-16(23-18(2,3)4)22-17-19-9-10-24-17/h5-11H,1-4H3,(H2,19,21,22,23) |
InChIキー |
ZEPDHDKSJJLHQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=NC(C)(C)C)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


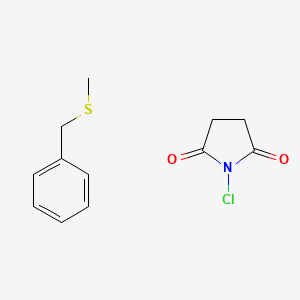
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)


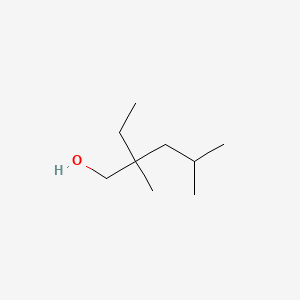
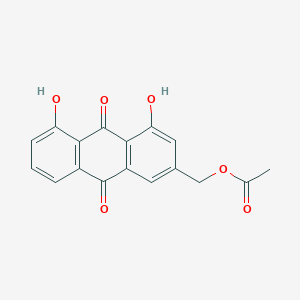
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)

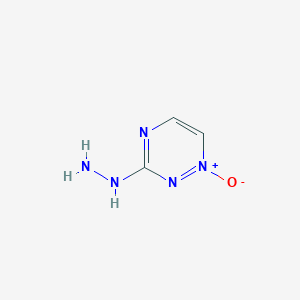
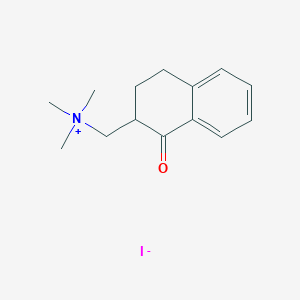

![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
